Cas no 1247063-49-5 (2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline)

2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline 化学的及び物理的性質
名前と識別子
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- 2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline
- 2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline
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- インチ: 1S/C10H13N5/c1-7(2)15-10(12-13-14-15)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3
- InChIKey: TYTWZOPPTCNFRW-UHFFFAOYSA-N
- SMILES: C1(N)=CC=CC=C1C1N(C(C)C)N=NN=1
2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | CB000701018-1g |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95+% | 1g |
¥6085.00 | 2023-09-15 | |
TRC | B523295-50mg |
2-[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 50mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-134370-50mg |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95.0% | 50mg |
$162.0 | 2023-09-30 | |
Enamine | EN300-134370-250mg |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95.0% | 250mg |
$347.0 | 2023-09-30 | |
Aaron | AR01A7J2-2.5g |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95% | 2.5g |
$1909.00 | 2025-02-09 | |
Aaron | AR01A7J2-5g |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95% | 5g |
$2814.00 | 2025-02-09 | |
1PlusChem | 1P01A7AQ-1g |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95% | 1g |
$920.00 | 2025-03-04 | |
Aaron | AR01A7J2-100mg |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95% | 100mg |
$357.00 | 2025-02-09 | |
1PlusChem | 1P01A7AQ-100mg |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95% | 100mg |
$344.00 | 2025-03-04 | |
A2B Chem LLC | AV54834-100mg |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline |
1247063-49-5 | 95% | 100mg |
$289.00 | 2024-04-20 |
2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylanilineに関する追加情報
Introduction to 2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline (CAS No. 1247063-49-5) and Its Emerging Applications in Chemical Biology
2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline, identified by its Chemical Abstracts Service (CAS) number 1247063-49-5, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential therapeutic applications. This compound belongs to the tetrazole class of molecules, which are known for their broad spectrum of biological activities and utility in drug discovery. The presence of both aniline and tetrazole moieties in its structure imparts distinct chemical and pharmacological characteristics, making it a promising candidate for further exploration.
The molecular structure of 2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline consists of a tetrazole ring linked to an aniline group via a propyl chain. The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms, while the aniline moiety provides a basic nitrogen that can participate in hydrogen bonding and coordinate with metal ions. The propyl chain serves as a hydrophobic linker, influencing the compound's solubility and bioavailability. This architectural design allows the molecule to interact with biological targets in multiple ways, making it a versatile scaffold for medicinal chemistry.
In recent years, there has been growing interest in tetrazole derivatives due to their ability to modulate various biological pathways. Studies have shown that tetrazole-containing compounds exhibit anti-inflammatory, antimicrobial, and anticancer properties. The aniline group further enhances these properties by contributing to electron delocalization and facilitating interactions with biological macromolecules such as proteins and enzymes. The specific combination of these functional groups in 2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline makes it a compelling candidate for developing novel therapeutic agents.
One of the most promising applications of 2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline is in the field of oncology. Recent research has demonstrated that tetrazole derivatives can inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor progression. For instance, studies have shown that certain tetrazole-based compounds can block the activity of tyrosine kinases, which are essential for cancer cell proliferation. The aniline moiety in 2-1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-ylaniline may enhance its ability to interact with these kinases by forming stable complexes through hydrogen bonding or electrostatic interactions.
Additionally, the compound has shown potential in treating inflammatory diseases. Inflammatory processes are mediated by various signaling molecules and enzymes, many of which can be modulated by small-molecule inhibitors. The structural features of 2-cyanopyridine derivatives suggest that they may interfere with inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). While 2-cyanopyridine itself is not directly related to our compound of interest here (CAS No. 1247063), it serves as an example of how similar heterocyclic structures can be utilized in drug development.
Another area where CAS No. 1247063 has shown promise is in antimicrobial applications. Antibiotic resistance is a growing global health concern, necessitating the development of novel antimicrobial agents. Tetrazole derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. The propyl chain in CAS No. 1247063 may enhance its ability to penetrate bacterial membranes, improving its efficacy.
The synthesis of CAS No 1247063 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated precursors followed by cyclization steps to form the tetrazole ring. The introduction of the propyl chain typically occurs through alkylation reactions at the aniline nitrogen or at another reactive site on the tetrazole ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce additional functional groups or modify existing ones.
In terms of pharmacokinetic properties, CAS No 1247063 exhibits moderate solubility in water due to the presence of polar functional groups such as the aniline nitrogen and hydroxyl groups (if any). However, CAS No 1247063 may require formulation strategies such as solubilization techniques or prodrug design to enhance its bioavailability when administered orally or intravenously. In vitro studies have shown that CAS No 1247063 has reasonable stability under physiological conditions but may degrade under extreme pH or temperature conditions.
Preclinical studies are essential for evaluating the safety and efficacy of new compounds before they can be tested in human trials, CAS No 1247063 included. Animal models are commonly used to assess acute toxicity, CAS No 1247063, chronic toxicity, CAS No 1247063, pharmacokinetics, CAS No 1247063, pharmacodynamics, CAS No 1247063, and potential side effects.* These studies provide valuable data on dosing regimens,* safety margins,* and target organ toxicity.* They also help identify any unexpected interactions* or adverse effects* that may not be apparent from initial laboratory testing.*
The regulatory landscape for new drug development requires rigorous testing* compliance with Good Manufacturing Practices (GMP)* clinical trial oversight,* and submission* extensive documentation* regulatory agencies.* Once* sufficient evidence* safety* efficacy* regulatory agencies may approve* compound* use humans.* This process* several years* requires collaboration* researchers,* clinicians,* manufacturers,* regulatory experts.*
The future prospects for CAS No 1247063 are promising given its unique structural features* potential therapeutic applications* and preliminary positive findings from preclinical studies.* Further research is needed to optimize its synthetic route* improve its pharmacokinetic properties* explore new mechanisms of action* conduct clinical trials.* Collaborative efforts between academic researchers* pharmaceutical companies* regulatory agencies will be crucial in advancing this compound from benchside clinics.*
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